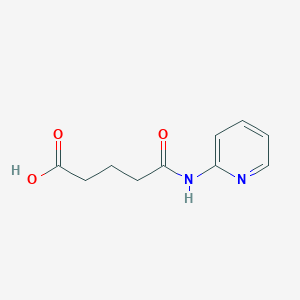

N-(2-Pyridyl)glutaramic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Pyridyl)glutaramic acid, also known as 4-(Pyridin-2-ylcarbamoyl)-butyric acid, is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

The molecular structure of N-(2-Pyridyl)glutaramic acid is represented by the formula C10H12N2O3 . The compound has a mono-isotopic mass of 208.084793 Da .Physical And Chemical Properties Analysis

N-(2-Pyridyl)glutaramic acid has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .Aplicaciones Científicas De Investigación

Enzymatic Inhibition Studies N-(2-Pyridyl)glutaramic acid and its derivatives have been studied for their effects on various enzymes. For example, certain dicarboxylic acids, including structurally related compounds, have been found to inhibit brain glutamate decarboxylase, an enzyme implicated in neurological conditions such as Huntington's chorea. This inhibition suggests potential applications in studying and possibly treating neurological disorders characterized by enzyme dysfunction (Stokke, Goodman, & Moe, 1976).

Biotechnological Production of Dicarboxylic Acids Research has also focused on the biosynthesis of dicarboxylic acids like glutarate, which have wide applications in the chemical industry. Studies have demonstrated the production of glutarate in recombinant Escherichia coli through newly constructed biosynthetic pathways, highlighting the potential for bio-based production of such compounds from renewable resources (Yu, Xia, Zhong, & Qian, 2017). Further engineering of E. coli has led to increased glutarate production, making bio-based production more feasible and environmentally friendly (Zhao, Li, & Deng, 2018).

Mecanismo De Acción

Target of Action

N-(2-Pyridyl)glutaramic acid is a complex compound that may interact with multiple targets within the cell. It’s worth noting that glutamic acid, a component of this compound, is known to interact with both ionotropic and metabotropic glutamate receptors .

Mode of Action

Glutamic acid, a part of this compound, is known to activate both ionotropic and metabotropic glutamate receptors . This activation can lead to a variety of cellular responses, including changes in cell signaling and neurotransmission .

Biochemical Pathways

Glutamic acid plays a crucial role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Result of Action

Glutamic acid, a component of this compound, is known to disrupt neurotransmission, redox homeostasis, bioenergetics, blood-brain barrier, brain vasculature, and myelination, besides inducing reactive astrogliosis and neuronal death .

Propiedades

IUPAC Name |

5-oxo-5-(pyridin-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(5-3-6-10(14)15)12-8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRRLSPBPBDMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Pyridyl)glutaramic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B510012.png)

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)

![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)

![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)

![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)